2-(2-Ethyl-6-methylphenoxy)acetic acid

Catalog No.
S13991630
CAS No.
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Ethyl-6-methylphenoxy)acetic acid

Product Name

2-(2-Ethyl-6-methylphenoxy)acetic acid

IUPAC Name

2-(2-ethyl-6-methylphenoxy)acetic acid

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-3-9-6-4-5-8(2)11(9)14-7-10(12)13/h4-6H,3,7H2,1-2H3,(H,12,13)

InChI Key

NWJBIELTSSYZET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1OCC(=O)O)C

2-(2-Ethyl-6-methylphenoxy)acetic acid is a chemical compound characterized by its unique structure, which includes a phenoxy group attached to an acetic acid moiety. This compound is part of the broader category of phenoxyacetic acids, which are known for their diverse biological activities and applications in various fields, including agriculture and pharmaceuticals. The molecular formula of 2-(2-Ethyl-6-methylphenoxy)acetic acid is C11H14O3C_{11}H_{14}O_3, and it features an ethyl group and a methyl group on the aromatic ring, contributing to its specific properties and reactivity.

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, resulting in the formation of hydrocarbons.
  • Substitution Reactions: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common reagents used in these reactions include acids for esterification (e.g., sulfuric acid) and bases for decarboxylation (e.g., sodium hydroxide).

Research indicates that 2-(2-Ethyl-6-methylphenoxy)acetic acid exhibits various biological activities, particularly as a herbicide and plant growth regulator. It functions similarly to synthetic auxins, promoting growth responses in plants. Additionally, studies have suggested potential antimicrobial properties, making it a compound of interest in agricultural applications.

The synthesis of 2-(2-Ethyl-6-methylphenoxy)acetic acid typically involves several steps:

  • Preparation of the Phenol Derivative: The starting material is often 2-ethyl-6-methylphenol, which can be synthesized from toluene derivatives via alkylation reactions.
  • Formation of the Acetic Acid Moiety: The phenol is then reacted with acetic anhydride or acetyl chloride under basic conditions (e.g., using pyridine) to form the acetic acid derivative.
  • Purification: The crude product is purified through recrystallization or chromatography to yield high-purity 2-(2-Ethyl-6-methylphenoxy)acetic acid.

The primary applications of 2-(2-Ethyl-6-methylphenoxy)acetic acid include:

  • Agriculture: As a herbicide and plant growth regulator, it helps manage weed growth and enhance crop yields.
  • Pharmaceuticals: Investigated for potential therapeutic properties, particularly in developing new drugs targeting plant-related diseases or pests.
  • Chemical Intermediates: Used in synthesizing other organic compounds due to its reactive functional groups.

Studies have shown that 2-(2-Ethyl-6-methylphenoxy)acetic acid interacts with various biological targets. Its mechanism of action involves binding to specific receptors or enzymes involved in plant growth regulation. Additionally, research into its interactions with microbial systems has indicated potential effects on bacterial growth inhibition.

Several compounds share structural similarities with 2-(2-Ethyl-6-methylphenoxy)acetic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Methylphenoxyacetic AcidContains a methyl group on the phenyl ringCommonly used as a herbicide
4-Chloro-2-Methylphenoxyacetic AcidChlorine substitution on the phenyl ringExhibits enhanced herbicidal activity
2-(4-Chloro-2-methylphenoxy)acetic AcidSimilar structure with additional chlorineNoted for its potent biological activity

Each of these compounds has unique attributes that differentiate them from 2-(2-Ethyl-6-methylphenoxy)acetic acid, such as varying levels of biological activity and different applications in agriculture and pharmaceuticals.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.094294304 g/mol

Monoisotopic Mass

194.094294304 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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